molecular formula C12H14F3NO B8642642 N,N-diethyl-2-(trifluoromethyl)benzamide

N,N-diethyl-2-(trifluoromethyl)benzamide

Cat. No.: B8642642
M. Wt: 245.24 g/mol
InChI Key: UKTAHUUHLAKXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and diethyl substituents on the amide nitrogen. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N,N-diethyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H14F3NO/c1-3-16(4-2)11(17)9-7-5-6-8-10(9)12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

UKTAHUUHLAKXHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a hallmark of this compound, influencing electronic, steric, and hydrophobic properties. Comparisons with similar benzamides reveal:

Table 1: Substituent-Driven Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
N,N-Diethyl-2-(trifluoromethyl)benzamide Diethyl, -CF₃ 275.28 (calculated) High lipophilicity (logP ~3.5), metabolic stability
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide Hydroxymethyl, -CF₃ 219.18 Lower lipophilicity (logP ~1.8), hydrophilic due to -OH
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide -Cl, -OH, -CF₃ 319.71 Moderate solubility, cytotoxic activity
N,N-Diethyl-2-(2-methylnaphthalen-1-yl)benzamide Diethyl, methylnaphthalene 319.41 Extended aromaticity, higher molecular weight

Key Observations :

  • Lipophilicity : The diethyl and -CF₃ groups in the target compound enhance lipophilicity compared to hydroxymethyl analogs, favoring membrane penetration .
  • Solubility : Hydroxy or polar substituents (e.g., -OH in ) improve aqueous solubility but reduce metabolic stability .

Key Observations :

  • Antimicrobial Activity : Hydroxy and chloro substituents () enhance cytotoxicity against sulfate-reducing bacteria, whereas the target compound’s diethyl groups may favor pesticidal applications .
  • Anti-Plasmodial Potential: Quinazoline-linked trifluoromethyl benzamides () demonstrate the versatility of -CF₃ in targeting parasitic pathways.

Crystallographic and Structural Insights

  • N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide : Exhibits distinct hydrogen-bonding patterns and π–π interactions, underscoring how substituents influence solid-state packing and stability.
  • Target Compound : Predicted to form stable crystals with moderate intermolecular interactions due to -CF₃’s steric bulk and diethyl flexibility.

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